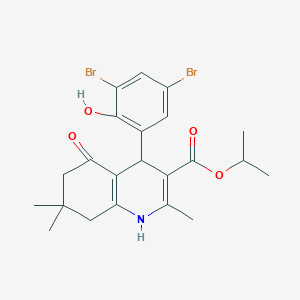![molecular formula C16H21N3OS B5117808 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide, commonly known as DMPT, is a synthetic chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMPT is a derivative of the amino acid methionine and is known to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters such as serotonin and dopamine. This, in turn, leads to an increase in appetite and a decrease in stress and anxiety.
Biochemical and physiological effects:
DMPT has been shown to have various biochemical and physiological effects, including an increase in feed intake and growth rate in livestock, an increase in appetite and growth rate in fish, and a decrease in stress and anxiety in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its ease of synthesis and its ability to increase feed intake and growth rate in animals. However, its potential side effects and the lack of long-term studies on its safety and efficacy are limitations for lab experiments.
Orientations Futures
Future research on DMPT should focus on its potential applications in medicine, particularly as an antidepressant and as a treatment for various neurological disorders. Further studies on its safety and efficacy are also needed to fully understand its potential benefits and limitations. Additionally, research on the mechanism of action of DMPT and its interactions with other neurotransmitters could lead to the development of new treatments for various disorders.
Méthodes De Synthèse
DMPT can be synthesized using various methods, including the reaction of 2-(dimethylamino)ethyl chloride with 3-pyridylmethylamine and 4-(2-thienyl)butyric acid. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase feed intake and improve the growth rate of livestock. In aquaculture, DMPT has been shown to increase the appetite of fish and improve their growth rate. In medicine, DMPT has been studied for its potential as an antidepressant and as a treatment for various neurological disorders.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-19(2)16-13(6-4-10-17-16)12-18-15(20)9-3-7-14-8-5-11-21-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZNFPAYQBHAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)




![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)